
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a complex compound with the molecular formula C12H17NO4 and a molecular weight of 239.268 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed from the combination of ethyl 2-methylprop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves the polymerization of ethyl 2-methylprop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid . The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired polymer. The boiling point of the compound is 120.5°C at 760 mmHg , and it has a flash point of 15.6°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods and conditions can vary depending on the specific requirements of the application and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent .
Scientific Research Applications
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the resulting materials, making them suitable for specific applications .
Comparison with Similar Compounds
Ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid can be compared with other similar compounds, such as:
Methyl 2-methylprop-2-enoate: This compound has similar properties but differs in its ester group, which can affect its reactivity and applications.
Prop-2-enenitrile: This compound is a key component of the polymer and contributes to its unique properties.
Prop-2-enoic acid: This compound is another essential component of the polymer and plays a crucial role in its formation and properties.
The uniqueness of this compound lies in its combination of these components, which results in a polymer with distinct properties and applications .
Properties
CAS No. |
24981-02-0 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-methylprop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H4O2/c1-4-8-6(7)5(2)3;1-2-3-4;1-2-3(4)5/h2,4H2,1,3H3;2H,1H2;2H,1H2,(H,4,5) |
InChI Key |
WUCDQVHBUYQIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C.C=CC#N.C=CC(=O)O |
Related CAS |
24981-02-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


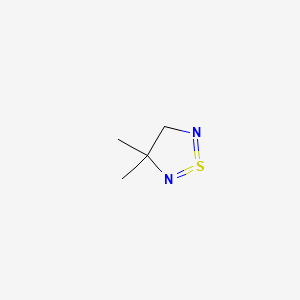

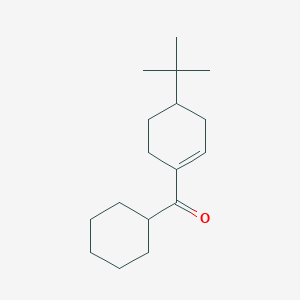
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
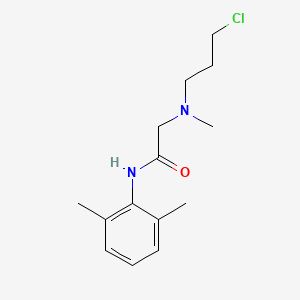

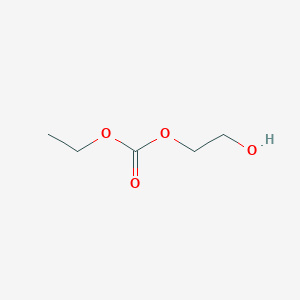
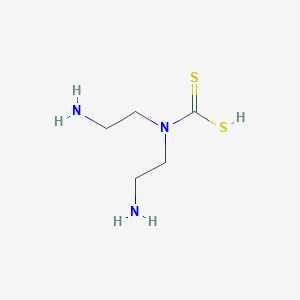


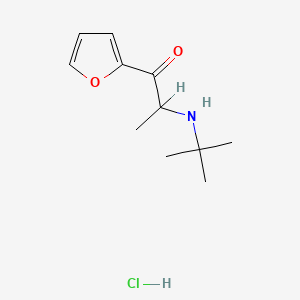
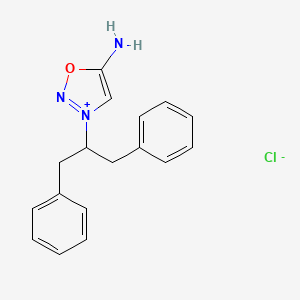
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)
